molecular formula C24H28N2O6 B11148292 ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate

ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate

Cat. No.: B11148292
M. Wt: 440.5 g/mol
InChI Key: DAKIPBCLXAOYRI-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate is a synthetic derivative of the furochromen (psoralen) scaffold, a class of compounds known for their fused furanocoumarin structure. The molecule features a 3,5,9-trimethyl-substituted furochromen core linked via a propanoyl chain to a piperazine ring, which is further modified by an ethyl carboxylate group.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 4-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H28N2O6/c1-5-30-24(29)26-10-8-25(9-11-26)20(27)7-6-17-15(3)19-12-18-14(2)13-31-21(18)16(4)22(19)32-23(17)28/h12-13H,5-11H2,1-4H3

InChI Key

DAKIPBCLXAOYRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate typically involves multiple steps. The starting materials often include 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives and piperazine. The key steps in the synthesis may involve:

    Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the propanoyl group: This step may involve acylation reactions using propanoyl chloride or similar reagents.

    Coupling with piperazine: The final step involves coupling the intermediate with piperazine under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The furochromenone core may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Core Structure : The 7-oxo-7H-furo[3,2-g]chromen core is conserved across analogs but varies in substituents (e.g., 3,5,9-trimethyl vs. phenyl or halogen substitutions).
  • Side Chain: The propanoyl linker is common in many derivatives but differs in terminal functional groups (e.g., carboxylate esters, sulfonohydrazides, carboxamides).
  • Heterocyclic Moieties : Piperazine/piperidine rings are frequent, with modifications such as carboxylates (target compound) or carboxamides (ZINC02123811) .
Table 1: Structural Comparison of Selected Furochromen Derivatives
Compound Name Core Substituents Side Chain & Functional Group Heterocycle Modification Reference
Target Compound 3,5,9-Trimethyl Propanoyl + ethyl carboxylate Piperazine carboxylate
ZINC02123811 2,5,9-Trimethyl, 3-phenyl Propanoyl + piperidine-4-carboxamide Piperidine carboxamide
4-Phenyl-1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylate 3,5,9-Trimethyl Propanoyl + phenyl carboxylate Piperidine carboxylate
I-10 (Sulfonohydrazide derivative) 5,9-Dimethyl, 3-phenyl Acetyl + 4-iodobenzenesulfonohydrazide None (sulfonohydrazide terminus)

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (NMR/HRMS) Reference
Target Compound Not reported Not reported Presumed C28H30N2O7 Expected signals: δ 1.3 (ethyl CH3), δ 3.5–4.2 (piperazine), δ 6.5–8.0 (furochromen protons)
ZINC02123811 Not reported Not reported C29H29N3O5 HRMS: m/z 514.2053 [M+H]+ (calc. 514.2078)
I-10 (Sulfonohydrazide) 276–277 73 C28H22IN3O6S NMR: δ 2.4 (CH3), δ 7.8 (aromatic H), HRMS: m/z 685.9912 [M+H]+
I-15 266–267 78 C24H24N2O6S NMR: δ 2.3 (CH3), δ 3.1 (SO2CH3), HRMS: m/z 469.1334 [M+H]+

The target compound’s ethyl carboxylate group likely enhances solubility in organic solvents compared to sulfonohydrazides (I-series) but may reduce polarity relative to carboxamides (ZINC02123811) .

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